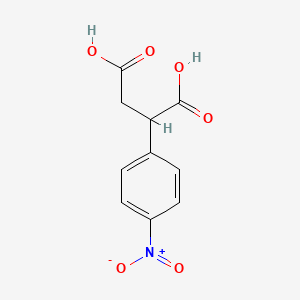

2-(4-Nitrophenyl)succinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBMGRXIQJGDDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310348 | |

| Record name | 4-Nitrophenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21021-53-4 | |

| Record name | 21021-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Nitrophenyl)succinic Acid: Methodologies, Mechanisms, and Characterization

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 2-(4-Nitrophenyl)succinic acid (CAS No: 21021-53-4), a valuable chemical intermediate. The document is designed for researchers, chemists, and professionals in drug development and materials science who require a comprehensive understanding of its preparation. We will primarily focus on the Stobbe condensation as a robust and efficient method, detailing its mechanism, experimental protocol, and underlying chemical principles. An alternative approach via the Michael addition will also be discussed. The guide concludes with a thorough characterization profile of the target molecule and a comparative analysis of the presented synthetic strategies, equipping scientists with the practical and theoretical knowledge necessary for its successful synthesis and application.

Introduction: Significance of this compound

This compound, with the molecular formula C₁₀H₉NO₆ and a molecular weight of 239.18 g/mol , is an aromatic dicarboxylic acid derivative.[1][2] Its structure, featuring a succinic acid moiety attached to a nitrophenyl ring, makes it a versatile synthon in organic chemistry. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the two carboxylic acid groups offer sites for amidation, esterification, or polymer formation.

While specific applications are often proprietary, its structural motifs are pertinent to several fields. Succinic acid and its derivatives are recognized as important platform chemicals and are utilized in the pharmaceutical industry as feedstock for active pharmaceutical ingredients (APIs), excipients for drug formulation, and modulators of cellular metabolism.[3][4] The presence of the 4-nitrophenyl group introduces specific electronic and steric properties, making the title compound a valuable intermediate for creating complex molecules in medicinal chemistry and a potential monomer for specialty polymers.

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The selection of a particular route depends on factors such as starting material availability, desired scale, and reaction efficiency. Two of the most logical and effective strategies are the Stobbe condensation and the Michael addition.

Figure 1: High-level overview of the primary synthetic routes to this compound.

Primary Synthesis: The Stobbe Condensation

The Stobbe condensation is a powerful reaction for forming carbon-carbon bonds, specifically between a succinic acid ester and an aldehyde or ketone.[5][6][7] It is particularly well-suited for this synthesis as it directly couples the aromatic aldehyde (4-nitrobenzaldehyde) with the succinic backbone (diethyl succinate).

Principle and Mechanism

The reaction is typically promoted by a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or sodium ethoxide.[8][9] The mechanism proceeds through several key steps:

-

Enolate Formation: The base abstracts an α-proton from diethyl succinate to form a resonance-stabilized enolate.

-

Aldol-Type Addition: The nucleophilic enolate attacks the carbonyl carbon of 4-nitrobenzaldehyde.

-

Lactonization: The resulting alkoxide intermediate intramolecularly attacks one of the ester carbonyls, forming a five-membered γ-lactone intermediate (a γ-butyrolactone). This step is a key feature of the Stobbe condensation and drives the reaction forward.[5][8]

-

Ring Opening: The base promotes an E2 elimination, leading to the cleavage of the lactone ring to form the salt of the alkylidene succinic acid half-ester.

-

Hydrolysis: Subsequent acidic workup and saponification of the remaining ester group yields the final dicarboxylic acid product.

Figure 2: Reaction mechanism for the synthesis of this compound via Stobbe condensation.

Experimental Protocol

This protocol is a representative procedure adapted from established Stobbe condensation methodologies.[8][9]

Table 1: Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 15.1 g | 0.10 |

| Diethyl succinate | C₈H₁₄O₄ | 174.19 | 21.0 g | 0.12 |

| Potassium tert-butoxide | C₄H₉KO | 112.21 | 13.5 g | 0.12 |

| tert-Butanol | C₄H₁₀O | 74.12 | 250 mL | - |

| Toluene, anhydrous | C₇H₈ | 92.14 | 100 mL | - |

| Hydrochloric Acid, conc. | HCl | 36.46 | As needed | - |

| Sodium Hydroxide | NaOH | 40.00 | ~10 g | ~0.25 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Place the system under a nitrogen atmosphere.

-

Base Preparation: Add potassium tert-butoxide (13.5 g) and anhydrous toluene (100 mL) to the flask. Stir the suspension.

-

Reactant Addition: Dissolve 4-nitrobenzaldehyde (15.1 g) and diethyl succinate (21.0 g) in 150 mL of tert-butanol. Add this solution dropwise to the stirred base suspension over 30 minutes. The choice of tert-butanol as a solvent is crucial as it prevents ester exchange reactions with the base.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction mixture will typically turn a deep reddish-brown.

-

Workup - Part 1 (Isolation of Half-Ester): Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL) to remove any unreacted starting materials and neutral byproducts. The aqueous layer contains the potassium salt of the half-ester.

-

Acidification: Carefully acidify the aqueous layer with concentrated HCl until the pH is ~2. A precipitate of the crude half-ester, 4-carboxy-3-(4-nitrophenyl)but-3-enoic acid ethyl ester, will form.

-

Saponification: Isolate the crude half-ester by filtration or extraction with ether. Without extensive purification, transfer it to a flask containing a solution of sodium hydroxide (10 g) in water (200 mL). Heat the mixture to reflux for 4-6 hours to hydrolyze the remaining ester group.

-

Final Isolation: Cool the solution and extract once with diethyl ether to remove any non-acidic impurities. Acidify the clear aqueous solution with concentrated HCl. The final product, this compound, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an appropriate solvent system (e.g., water or an ethanol/water mixture) to obtain the purified product.

Alternative Pathway: Michael Addition

An alternative strategy involves the Michael (or conjugate) addition, a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[10][11] This is a cornerstone of C-C bond formation in organic synthesis.[12]

Principle and Mechanism

A plausible Michael addition route would involve the reaction of a stabilized carbanion derived from a 4-nitrophenyl precursor with an appropriate Michael acceptor. For instance, the carbanion of 4-nitrophenylacetonitrile could add to diethyl fumarate. Subsequent hydrolysis of both the nitrile and the ester groups would yield the target dicarboxylic acid.

-

Carbanion Formation: A base (e.g., sodium ethoxide) deprotonates the α-carbon of the 4-nitrophenyl precursor (the Michael donor).[11]

-

Conjugate Addition: The nucleophilic carbanion attacks the β-carbon of the α,β-unsaturated ester (the Michael acceptor).[10]

-

Protonation & Hydrolysis: The resulting enolate is protonated. A final, vigorous hydrolysis step under acidic or basic conditions converts the functional groups (e.g., nitrile and esters) into carboxylic acids.

Figure 3: A conceptual mechanism for synthesizing this compound via Michael addition.

This route, while chemically sound, may present challenges such as controlling polymerization of the Michael acceptor and the harsh conditions required for the complete hydrolysis of the nitrile and ester functionalities.

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are based on public chemical databases and expected spectroscopic features.[1]

Table 2: Characterization Data for this compound

| Property | Value / Expected Data | Source / Comment |

| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [1] |

| CAS Number | 21021-53-4 | [2] |

| Molecular Formula | C₁₀H₉NO₆ | [1] |

| Molecular Weight | 239.18 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | Expected |

| Melting Point | To be determined experimentally | - |

| ¹H NMR | Signals expected for aromatic protons (~7.5-8.2 ppm), chiral methine proton (CH), methylene protons (CH₂), and two carboxylic acid protons (>10 ppm). | Based on structure[1] |

| ¹³C NMR | Signals expected for aromatic carbons, two distinct carbonyl carbons (~170-180 ppm), chiral methine, and methylene carbons. | Based on structure[1] |

| Mass Spec (MS) | Exact Mass: 239.0430 Da. Expected [M-H]⁻ or [M+H]⁺ ions. | [1] |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretches (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for NO₂ (~1520 and ~1350 cm⁻¹). | Based on functional groups[1] |

Summary and Route Comparison

Both the Stobbe condensation and Michael addition represent viable pathways for the synthesis of this compound. However, they offer different advantages and challenges.

Table 3: Comparison of Synthetic Routes

| Feature | Stobbe Condensation | Michael Addition |

| Starting Materials | 4-Nitrobenzaldehyde, Diethyl Succinate | 4-Nitrophenylacetonitrile, Diethyl Fumarate (conceptual) |

| Key Bond Formation | C-C bond formed via lactone intermediate | 1,4-conjugate addition |

| Advantages | - Direct and well-established method[5][7]- High convergence- Generally good yields | - Utilizes different starting materials- Atom economical[13] |

| Disadvantages | - Requires strong base- Multi-step workup (hydrolysis) | - Potential for side reactions (polymerization)- May require harsh hydrolysis conditions |

| Overall Assessment | The preferred and more direct route for laboratory and potential scale-up synthesis. | A plausible alternative, but may require more optimization. |

For researchers and drug development professionals, the Stobbe condensation offers a more reliable and direct route to this compound. Its mechanism is well-understood, and the reaction conditions are readily adaptable, making it the recommended primary pathway for obtaining this valuable chemical intermediate.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Stobbe condensation.

- Johnson, W. S., & Daub, G. H. (1951).

- Unacademy. (n.d.). About Stobbe Reaction and Its Mechanism.

- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4).

- Organic Chemistry Portal. (n.d.). Michael Addition.

- PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)-n-butyric acid.

- Wikipedia. (n.d.). Michael addition.

- PubChem. (n.d.). ((4-Nitrophenyl)methyl)succinic acid. National Center for Biotechnology Information.

- EMBL-EBI. (n.d.). (2S)-2-(4-nitrophenyl)succinic acid (CHEBI:138765).

- ResearchGate. (n.d.). Bis(4-nitrophenyl) succinate.

- Patsnap. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid.

- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.

- ResearchGate. (n.d.). Production and Applications of Succinic Acid.

- Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.

- Talent Chemical. (2025). What are the pharmaceutical applications of succinic acid?.

- ResearchGate. (2023). Recent Advances in Base-Assisted Michael Addition Reactions.

Sources

- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. talentchemicals.com [talentchemicals.com]

- 5. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. All about Stobbe reaction [unacademy.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Michael Addition [organic-chemistry.org]

- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

"2-(4-Nitrophenyl)succinic acid chemical properties"

An In-Depth Technical Guide to 2-(4-Nitrophenyl)succinic Acid: Chemical Properties and Applications

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 21021-53-4). As a substituted derivative of succinic acid, this compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering detailed insights into its physicochemical characteristics, spectroscopic data, reactivity, and biological significance.

Introduction and Chemical Identity

This compound is a dicarboxylic acid featuring a succinic acid backbone substituted with a 4-nitrophenyl group at the α-position. This substitution significantly influences the molecule's electronic properties, reactivity, and biological activity compared to its parent compound, succinic acid. The presence of two carboxylic acid groups and an aromatic nitro group makes it a versatile building block for synthesizing more complex molecules.[1][2][3] Its IUPAC name is 2-(4-nitrophenyl)butanedioic acid.[4]

This guide delves into the core chemical attributes of this compound, providing a foundational understanding for its application in research and development.

Chemical Structure

The molecular structure consists of a four-carbon butanedioic acid chain with a phenyl group attached to the second carbon. A nitro group is substituted at the para-position (position 4) of this phenyl ring.

Caption: 2D structure of this compound.

Chemical Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 21021-53-4 | [1][4][5] |

| Molecular Formula | C₁₀H₉NO₆ | [1][4][5] |

| Molecular Weight | 239.18 g/mol | [1][4][5] |

| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [4][6] |

| Synonyms | (4-Nitrophenyl)butanedioic Acid, p-Nitrophenylsuccinic Acid | [1][5] |

| PubChem CID | 313002 | [4] |

| InChI | InChI=1S/C10H9NO6/c12-9(13)5-8(10(14)15)6-1-3-7(4-2-6)11(16)17/h1-4,8H,5H2,(H,12,13)(H,14,15) | [4][5][6] |

| InChIKey | HGBMGRXIQJGDDO-UHFFFAOYSA-N | [4][6] |

| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)C(=O)O)[O-] | [4][6] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability. The data below, a mix of experimental and predicted values, provides a quantitative profile of this compound.

| Property | Value | Notes | Source |

| Melting Point | 216-218 °C | Experimental | [1] |

| Boiling Point | 404.8 ± 35.0 °C | Predicted | [1] |

| Density | 1.522 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 3.16 ± 0.10 | Predicted | [1] |

| Appearance | Neat (Solid) | Experimental | [5] |

| XLogP3 | 0.7 | Computed | [4] |

Synthesis and Experimental Protocols

While multiple synthetic routes may exist, a common approach to synthesizing aryl-substituted succinic acids involves the Stobbe condensation or Michael addition reactions. A plausible synthesis for this compound involves the reaction of a diethyl succinate with 4-nitrobenzaldehyde, followed by hydrolysis and reduction steps.

General Synthesis Workflow

The synthesis can be conceptualized as a multi-step process, beginning with commercially available starting materials. The causality behind this choice of pathway lies in the reliability of the Stobbe condensation for forming the initial carbon-carbon bond, followed by standard reactions to achieve the final product.

Caption: Generalized synthesis workflow for this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is an illustrative example based on standard organic chemistry procedures. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Stobbe Condensation:

-

To a solution of sodium ethoxide in absolute ethanol, add an equimolar mixture of 4-nitrobenzaldehyde and diethyl succinate dropwise at room temperature.

-

Stir the reaction mixture for 12-24 hours until the reaction is complete (monitored by TLC).

-

Acidify the mixture with dilute HCl to precipitate the half-ester product.

-

Filter, wash with cold water, and dry the crude product.

-

-

Saponification:

-

Reflux the crude half-ester from Step 1 with an excess of 10% aqueous sodium hydroxide solution for 4-6 hours.

-

Cool the reaction mixture and acidify with concentrated HCl.

-

The resulting unsaturated dicarboxylic acid will precipitate. Filter and wash the solid.

-

-

Reduction:

-

Dissolve the unsaturated dicarboxylic acid in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under 2-3 atm of hydrogen pressure until the theoretical amount of hydrogen is consumed.

-

Filter the catalyst through a bed of Celite and evaporate the solvent under reduced pressure to yield the final product, this compound.

-

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.[7][8][9] The key functional groups—carboxylic acids, a nitro group, and a substituted aromatic ring—give this compound a distinct spectral signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically two doublets in the 7.5-8.5 ppm range due to para-substitution), the chiral methine proton (CH) adjacent to the aryl group and carboxyl group, and the diastereotopic methylene protons (CH₂). The carboxylic acid protons will appear as broad singlets at a high chemical shift (>10 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum should display signals for the two non-equivalent carboxyl carbons, the aromatic carbons (with C-NO₂ being the most downfield), and the two aliphatic carbons of the succinic acid backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[7]

-

A broad absorption band around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid dimer.

-

A strong C=O stretching band around 1700-1725 cm⁻¹.

-

Characteristic N-O stretching bands for the nitro group, typically appearing as two strong peaks around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

Aromatic C-H and C=C stretching bands. Experimental FTIR data confirms a spectrum obtained using a KBr wafer technique.[4]

-

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[7][10] The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 239. Fragmentation may occur via loss of water, carboxyl groups, or the nitro group.[4]

Reactivity and Stability

The chemical reactivity of this compound is governed by its three primary functional components.

-

Carboxylic Acid Groups: The two carboxyl groups can undergo typical reactions such as esterification with alcohols, conversion to acid chlorides, and formation of amides with amines.[11] They also react exothermically with bases.[12]

-

Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group using various reducing agents (e.g., H₂/Pd, Sn/HCl), providing a synthetic handle to create 2-(4-Aminophenyl)succinic acid, a valuable intermediate for further functionalization.

-

Stability: The compound is stable under normal laboratory conditions.[13] However, it should be kept away from strong bases, strong oxidizing agents, and strong reducing agents.[12][13] Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[12]

Applications in Research and Drug Development

This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

-

Enzyme Inhibitors: It has been utilized in the preparation of aryl-substituted butanoates and butanediols that act as inhibitors of rat liver microsomal retinoic acid metabolizing enzymes.[1] It is also a precursor for synthesizing substituted pyrrolidine-2,5-diones, which have been investigated as selective inhibitors of aromatase.[1]

-

Synthesis of Heterocycles: The dicarboxylic acid moiety and the reactive nitro group make it a suitable precursor for synthesizing diverse lactam carboxamides with potential transcription factor inhibitory activity.[1]

-

Prodrug Strategies: The parent succinic acid structure is often used to create succinate esters of drugs to improve properties like solubility or to design prodrugs that release the active pharmaceutical ingredient in vivo.[11] While not directly demonstrated for the nitrophenyl derivative, this highlights a potential area of application.

Biological Activity and Toxicology

Biological Activity

While specific biological activity for this compound is not extensively documented in publicly available literature, the parent compound, succinic acid, is a key intermediate in the Krebs cycle and exhibits a range of biological effects.[14][15] Succinic acid and its derivatives have been studied for antimicrobial, anti-inflammatory, and metabolic regulatory properties.[11][14][16][17] The nitroaromatic moiety in the title compound suggests potential for distinct biological activities, an area ripe for further investigation. For instance, succinic acid itself has been shown to inhibit certain cytochrome P450 (CYP450) enzymes, indicating a potential for drug-drug interactions.[16]

Toxicology and Safety

Based on available safety data, this compound is classified as a hazardous substance.[6] Appropriate personal protective equipment (PPE), including gloves and eye protection, should be used when handling this chemical.[18][19][20]

-

Hazard Statements:

-

Precautionary Measures:

References

- This compound | C10H9NO6 | CID 313002. PubChem. [Link]

- ((4-Nitrophenyl)methyl)succinic acid | C11H11NO6 | CID 91846. PubChem. [Link]

- Succinic acid. Wikipedia. [Link]

- Bis(4-nitrophenyl) succinate.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

- Succinic Acid. The Chemical Company. [Link]

- Succinic Acid: Technology Development and Commercializ

- What are the pharmaceutical applications of succinic acid?. Talent Chemical. [Link]

- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

- Mechanistic Insights into Succinic Acid as an Adjuvant for Ciprofloxacin in Treating Pseudomonas aeruginosa Growing Within Cystic Fibrosis Airway Mucus. MDPI. [Link]

- H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

- Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. PubMed. [Link]

- Succinic Acid and Chemical Reactivity.

- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- (PDF) BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS.

- Safety Data Sheet: Succinic acid. Carl ROTH. [Link]

- Safety Data Sheet: Succinic acid. Carl ROTH. [Link]

Sources

- 1. 4-NITROPHENYLSUCCINIC ACID CAS#: 21021-53-4 [amp.chemicalbook.com]

- 2. thechemco.com [thechemco.com]

- 3. Succinic Acid: Technology Development and Commercialization [mdpi.com]

- 4. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. youtube.com [youtube.com]

- 9. leah4sci.com [leah4sci.com]

- 10. m.youtube.com [m.youtube.com]

- 11. talentchemicals.com [talentchemicals.com]

- 12. SUCCINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. westliberty.edu [westliberty.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. carlroth.com [carlroth.com]

- 19. valsynthese.ch [valsynthese.ch]

- 20. carlroth.com:443 [carlroth.com:443]

A Technical Guide to 4-Nitrophenylsuccinic Acid (CAS 21021-53-4): A Versatile Precursor in Medicinal Chemistry

This guide provides an in-depth analysis of 4-Nitrophenylsuccinic acid (CAS No. 21021-53-4), a key chemical intermediate for drug discovery and development. Moving beyond a simple datasheet, we will explore its fundamental properties, its strategic application in the synthesis of biologically active scaffolds, and provide a detailed experimental protocol for its utilization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic programs.

Core Compound Identity and Physicochemical Properties

4-Nitrophenylsuccinic acid, also known by its IUPAC name 2-(4-nitrophenyl)butanedioic acid, is a dicarboxylic acid derivative featuring a nitro-substituted phenyl ring.[1][2] This substitution pattern is critical, as the nitro group serves as a versatile chemical handle, often reduced to an amine in subsequent synthetic steps to introduce diversity and modulate pharmacological activity.[3] The succinic acid backbone provides a robust four-carbon chain that is foundational for constructing various heterocyclic systems.

The core physicochemical properties of 4-Nitrophenylsuccinic acid are summarized in the table below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 21021-53-4 | [1] |

| Molecular Formula | C₁₀H₉NO₆ | [4] |

| Molecular Weight | 239.18 g/mol | [5][4] |

| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [1][2] |

| Synonyms | p-Nitrophenylsuccinic acid, 2-(4-Nitrophenyl)butanedioic acid | [6] |

| Melting Point | 216-218 °C | [5] |

| Boiling Point | 404.8 ± 35.0 °C (Predicted) | [5] |

| Density | 1.522 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 3.16 ± 0.10 (Predicted) | [5] |

| InChI Key | HGBMGRXIQJGDDO-UHFFFAOYSA-N | [1] |

Strategic Application in Drug Discovery: A Precursor to Bioactive Scaffolds

While 4-Nitrophenylsuccinic acid does not possess significant intrinsic biological activity, its value lies in its role as a sophisticated building block. Its structure is primed for the synthesis of more complex molecules with therapeutic potential. Chemical literature indicates its utility as a precursor for compounds targeting several important enzyme classes.[5]

The primary application involves the synthesis of N-substituted 3-(4-nitrophenyl)pyrrolidine-2,5-diones (also known as succinimides). The pyrrolidine-2,5-dione scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.

The general synthetic pathway leverages the dicarboxylic acid functionality. The acid is first converted to its more reactive anhydride form. This anhydride then readily reacts with a primary amine (R-NH₂) in a condensation reaction to form the target succinimide. This modular approach allows for the introduction of immense chemical diversity at the 'R' group, enabling the exploration of structure-activity relationships (SAR).

Caption: Synthetic utility of 4-Nitrophenylsuccinic acid.

This strategic pathway makes 4-Nitrophenylsuccinic acid a valuable starting material for generating libraries of compounds for high-throughput screening against targets such as:

-

Aromatase: An enzyme critical for estrogen biosynthesis, making its inhibitors key for treating hormone-dependent breast cancer.

-

Retinoic Acid Metabolizing Enzymes: Inhibition of these enzymes can modulate retinoid signaling pathways, which are crucial in cell differentiation, proliferation, and apoptosis.[5]

-

Transcription Factors: The development of small molecules that can inhibit transcription factors is a promising area of cancer research.[5]

Experimental Protocol: Synthesis of a Representative N-Aryl Succinimide Derivative

This section provides a validated, step-by-step protocol for the synthesis of an N-aryl-3-(4-nitrophenyl)pyrrolidine-2,5-dione. This two-step procedure is a robust and widely applicable method for utilizing 4-Nitrophenylsuccinic acid.

Causality: The protocol is designed for efficiency and purity. The initial conversion to the anhydride (Step 1) activates the carboxylic acid groups, facilitating a clean and high-yielding condensation with the amine (Step 2). The use of acetic anhydride for cyclodehydration is a classic and effective method. The purification by recrystallization is chosen to efficiently remove unreacted starting materials and byproducts, yielding a product of high analytical purity.

Step 1: Synthesis of 3-(4-Nitrophenyl)dihydrofuran-2,5-dione (4-Nitrophenylsuccinic Anhydride)

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Nitrophenylsuccinic acid (10.0 g, 41.8 mmol) in acetyl chloride (30 mL).

-

Reaction: Heat the mixture to reflux (approximately 50-55 °C) with vigorous stirring for 2 hours. The suspension will gradually dissolve as the reaction proceeds.

-

Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Reduce the solvent volume in vacuo using a rotary evaporator.

-

Purification: To the resulting crude solid, add cold diethyl ether (50 mL) and triturate the solid. Filter the solid product, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 4-Nitrophenylsuccinic anhydride as a solid.

Step 2: Synthesis of N-(4-chlorophenyl)-3-(4-nitrophenyl)pyrrolidine-2,5-dione

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-Nitrophenylsuccinic anhydride (from Step 1, ~41.8 mmol) and 4-chloroaniline (5.33 g, 41.8 mmol) in glacial acetic acid (100 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water (3 x 100 mL) to remove residual acetic acid.

-

Final Product: Recrystallize the crude solid from hot ethanol to obtain N-(4-chlorophenyl)-3-(4-nitrophenyl)pyrrolidine-2,5-dione as a pure crystalline solid. Dry the product in a vacuum oven at 50 °C.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

FT-IR: To verify the presence of key functional groups (e.g., imide carbonyls, nitro group).

-

LC-MS: To confirm the molecular weight and purity.

-

Melting Point: To assess purity.

Caption: Workflow for the synthesis of an N-Aryl Succinimide.

Safety and Handling

4-Nitrophenylsuccinic acid should be handled in accordance with standard laboratory safety procedures. It is classified as an irritant.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures: Wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area. Wash hands thoroughly after handling. Avoid breathing dust.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

CAS number 21021-53-4, 4-Nitrophenylsuccinic acid, represents a strategically important, yet under-appreciated, building block in the arsenal of the medicinal chemist. While its direct biological applications are limited, its true value is realized as a versatile precursor for generating libraries of N-substituted succinimides and other complex molecules. The dual functionality of the dicarboxylic acid and the synthetically malleable nitro group provides a robust platform for accessing novel chemical matter directed at a range of important therapeutic targets. The synthetic protocols derived from this starting material are reliable and scalable, making it a valuable component in the early stages of drug discovery and development.

References

- J&K Scientific LLC. 4-Nitrophenylsuccinic acid | 21021-53-4. URL: https://www.jk-scientific.com/product-17623.html

- ChemicalBook. 4-NITROPHENYLSUCCINIC ACID CAS#: 21021-53-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8366917.htm

- Zherebker, A., et al. (2019). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 24(21), 3858. URL: https://www.mdpi.com/1420-3049/24/21/3858

- Gobbi, S., et al. (2011). Development of a new class of aromatase inhibitors: Design, synthesis and inhibitory activity of 3-phenylchroman-4-one (isoflavanone) derivatives. Journal of Medicinal Chemistry, 54(21), 7486-7498. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3210940/

- CymitQuimica. 4-Nitrophenylsuccinic acid. URL: https://www.cymitquimica.com/4-nitrophenylsuccinic-acid-21021-53-4

- Mahale, K. A., et al. (2018). One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7(Special Issue), 216-220. URL: https://www.ijcps.org/special/ICAFM-2018/36-ICAFM-2018.pdf

- CymitQuimica. 2-(4-Nitrophenyl)succinic Acid. URL: https://www.cymitquimica.com/2-4-nitrophenyl-succinic-acid-21021-53-4-tr-n901493

- PubChem. This compound | C10H9NO6 | CID 313002. URL: https://pubchem.ncbi.nlm.nih.gov/compound/313002

- FCT. This compound. URL: https://www.fct.com/products/F333962

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3629. (2022). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9181951/

- ChemicalBook. 21021-53-4 | CAS DataBase. URL: https://www.chemicalbook.com/CAS/21021-53-4.htm

- CymitQuimica. SAFETY DATA SHEET - 4-Nitrophenylsuccinic acid. URL: https://www.cymitquimica.com/sds/CYM/en/TR-N901493_en.pdf

Sources

- 1. A new and efficient method for the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-EPMC8895586 - Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. - OmicsDI [omicsdi.org]

- 3. ijcps.org [ijcps.org]

- 4. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure of 2-(4-Nitrophenyl)succinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)succinic acid, a molecule of interest in medicinal chemistry and materials science. By synthesizing fundamental chemical principles with practical insights, this document serves as an essential resource for professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction: The Significance of the Nitrophenyl and Succinic Acid Moieties

This compound, with the chemical formula C₁₀H₉NO₆, combines two key chemical functionalities: a nitrophenyl group and a succinic acid backbone.[1] This unique combination imparts specific electronic and structural properties that are of significant interest in various scientific disciplines.

The nitro group (NO₂) is a strong electron-withdrawing group , which significantly influences the electronic properties of the phenyl ring, making it electron-deficient. This feature is a cornerstone of its potential biological activity, as nitroaromatic compounds are known to participate in redox reactions within biological systems.[2] Indeed, many nitro compounds exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.

The succinic acid moiety , a dicarboxylic acid, provides a versatile scaffold. It is a key intermediate in the citric acid cycle, a fundamental metabolic pathway.[3][4][5] Its two carboxylic acid groups offer multiple points for chemical modification, making it an attractive building block for the synthesis of more complex molecules, including polymers and pharmaceutical agents. The ability of succinic acid and its derivatives to interact with biological targets, such as enzymes, further underscores their importance in drug design.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is paramount for predicting its behavior in chemical and biological systems.

Chemical Structure

The IUPAC name for this compound is 2-(4-nitrophenyl)butanedioic acid .[1] The structure consists of a succinic acid molecule where one of the alpha-hydrogens is substituted with a 4-nitrophenyl group.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties, primarily sourced from PubChem, provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₆ | [1] |

| Molecular Weight | 239.18 g/mol | [1] |

| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | [1] |

| CAS Number | 21021-53-4 | [1] |

| XLogP3-AA (LogP) | 0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis and Characterization

Proposed Synthesis Pathway

A potential synthetic approach involves the Michael addition of a nitrophenyl anion equivalent to a maleate ester, followed by hydrolysis. A more direct, albeit challenging, route could be the direct alkylation of a succinate derivative with a suitable nitrophenyl halide. A synthesis method for the related compound, 2-(4-nitrophenyl) butyric acid, involves the reaction of a p-nitrohalobenzene with an alkyl acetoacetate followed by reduction and hydrolysis, which may be adaptable.

Caption: A plausible synthetic route to this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While publicly available spectra are limited, the expected spectral features can be predicted based on the molecular structure.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, typically in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The protons of the succinic acid backbone would appear more upfield, with the methine proton adjacent to the phenyl ring likely appearing as a multiplet and the methylene protons as a complex multiplet. The acidic protons of the carboxylic acids would be broad singlets, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show signals for the two distinct carbonyl carbons of the carboxylic acid groups (δ 170-180 ppm). The aromatic carbons would appear in the δ 120-150 ppm region, with the carbon attached to the nitro group being the most downfield. The aliphatic carbons of the succinic acid backbone would be observed at higher field.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorptions corresponding to the functional groups present:

-

A broad O-H stretching band from the carboxylic acid groups in the region of 2500-3300 cm⁻¹.

-

Strong C=O stretching vibrations from the carboxylic acid groups around 1700-1725 cm⁻¹.

-

Characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹ and of the aliphatic backbone just below 3000 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and CO₂ (M-44).[6] The nitrophenyl group can also lead to characteristic fragments.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, its structural components suggest several areas of potential application.

Antimicrobial and Cytotoxic Potential

The presence of the nitroaromatic moiety suggests that this compound could exhibit antimicrobial or cytotoxic properties. Nitro-containing compounds are known to undergo enzymatic reduction in microorganisms and cancer cells, leading to the formation of reactive nitroso and hydroxylamine intermediates that can cause cellular damage. Several studies have highlighted the broad-spectrum antibacterial and antifungal activities of various nitroaromatic compounds. While direct evidence is lacking for this specific molecule, related N-(nitrophenyl) derivatives have shown promising antibacterial and anticancer activities.[7][8]

Enzyme Inhibition

The succinic acid backbone is a known substrate and regulator of several enzymes. For instance, succinate dehydrogenase is a key enzyme in the citric acid cycle and the electron transport chain. It is plausible that this compound could act as an inhibitor or modulator of succinate-metabolizing enzymes. Succinic acid itself has been shown to inhibit cytochrome P450 enzymes, including CYP3A4, 2D6, and 2C9, which are crucial for drug metabolism.[2][9][10] This suggests that derivatives like this compound could have significant effects on drug-drug interactions.

Caption: Potential enzymatic targets for this compound.

Materials Science

The dicarboxylic acid functionality makes this molecule a potential monomer for the synthesis of polyesters and polyamides. The incorporation of the nitrophenyl group could impart unique properties to these polymers, such as altered thermal stability, optical properties, or gas permeability.

Conclusion and Future Directions

This compound is a molecule with significant potential stemming from the combined properties of its nitrophenyl and succinic acid moieties. While its synthesis and full characterization are not yet extensively documented in the public domain, its structure suggests promising avenues for research in medicinal chemistry, particularly in the development of novel antimicrobial, anticancer, and enzyme-inhibitory agents. Further research is warranted to establish a reliable synthetic protocol, fully characterize its physicochemical and spectroscopic properties, and explore its biological activities in detail. Such studies will be crucial in unlocking the full potential of this intriguing molecule for therapeutic and materials science applications.

References

- Wang, H., et al. (2020). Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes. Pharmaceutical Biology, 58(1), 1150-1155.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Narender, P., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(55), 33267-33280.

- Osonwa, U. E., et al. (2021). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. ChemistrySelect, 6(31), 8031-8037.

- Cîrciumaru, A., et al. (2022). Succinic acid – A run-through of the latest perspectives of production from renewable biomass. Bioresource Technology Reports, 18, 101055.

- López-Gómez, J. P., et al. (2022). Modeling the Succinic Acid Bioprocess: A Review. Processes, 10(5), 932.

- Stylianou, E., et al. (2021). Production of Succinic Acid From Basfia succiniciproducens. Frontiers in Bioengineering and Biotechnology, 9, 797835.

Sources

- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinic acid – A run-through of the latest perspectives of production from renewable biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Production of Succinic Acid From Basfia succiniciproducens [frontiersin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Succinic acid inhibits the activity of cytochrome P450 (CYP450) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(4-Nitrophenyl)succinic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-nitrophenyl)succinic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore a robust synthetic route, and contextualize its potential applications, particularly as a tool compound for interrogating metabolic pathways. This document is structured to provide not just data, but actionable insights grounded in established chemical and biological principles.

Core Molecular and Physicochemical Profile

Understanding the fundamental properties of a compound is the bedrock of its application in research. This compound is a derivative of succinic acid, a key intermediate in the citric acid cycle. The introduction of a 4-nitrophenyl group significantly modifies its electronic and steric properties, making it a valuable chemical probe.

Key Identifiers and Molecular Weight

The unique identity of this compound is established by its CAS number and its precise mass, which is critical for analytical characterization by mass spectrometry.

| Property | Value | Source |

| IUPAC Name | 2-(4-nitrophenyl)butanedioic acid | PubChem[1] |

| Synonyms | (p-Nitrophenyl)succinic acid, 4-Nitrophenylsuccinic acid | CymitQuimica[2] |

| CAS Number | 21021-53-4 | CymitQuimica[2] |

| Molecular Formula | C₁₀H₉NO₆ | PubChem[1] |

| Molecular Weight | 239.18 g/mol | PubChem[1] |

| Exact Mass | 239.0430 g/mol | PubChem[1] |

Computed Physicochemical Properties

Computational models provide valuable predictions of a molecule's behavior, guiding experimental design for solubility, permeability, and potential drug-like characteristics.

| Property | Predicted Value | Source |

| XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 7 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Topological Polar Surface Area | 120 Ų | PubChem[1] |

The low XLogP3 value suggests moderate lipophilicity, while the high polar surface area indicates that cell permeability may be limited, a key consideration for designing cell-based assays.

Synthesis Pathway and Methodological Rationale

The proposed synthesis is a two-step process involving a nucleophilic substitution followed by hydrolysis.

Step-by-Step Synthesis Protocol (Representative)

This protocol is a representative methodology adapted from similar syntheses.[3] Researchers should perform appropriate small-scale trials and characterization to optimize conditions.

Step 1: Synthesis of Diethyl 2-(4-nitrobenzyl)malonate (Malonic Ester Synthesis)

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.

-

Base Addition: To this solution, add sodium ethoxide (1.0 equivalent) portion-wise at 0°C. Causality: The strong base deprotonates the acidic α-carbon of diethyl malonate to generate a nucleophilic enolate.

-

Electrophile Addition: After stirring for 30 minutes, add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in anhydrous ethanol dropwise.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The malonate enolate acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl bromide in an SN2 reaction to form the C-C bond.

-

Workup: Cool the reaction mixture, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diethyl 2-(4-nitrobenzyl)malonate. Purify by column chromatography if necessary.

Step 2: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis: To the crude intermediate from Step 1, add an excess of aqueous sodium hydroxide (e.g., 10% w/v) and heat to reflux for 4-6 hours. Causality: The basic conditions hydrolyze the two ester groups to carboxylates.

-

Acidification & Decarboxylation: Cool the reaction mixture to 0°C and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. The geminal diacid intermediate is unstable and will decarboxylate upon heating. Gently heat the acidified solution to ~50-60°C until gas evolution ceases. Causality: Acidification protonates the carboxylates. The resulting β-keto acid (after tautomerization) or geminal diacid is thermally unstable and loses CO₂, leading to the final product.

-

Isolation: Cool the solution in an ice bath. The final product, this compound, should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development: A Focus on Enzyme Inhibition

The structural similarity of this compound to the endogenous metabolite succinate makes it an excellent candidate for investigating enzymes that bind succinate. Its primary value in a drug discovery context is as a potential inhibitor or chemical probe for succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[4][5]

Rationale: Targeting Succinate Dehydrogenase (SDH)

SDH is a critical enzyme that links the Krebs cycle to the electron transport chain.[4] It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH leads to an accumulation of succinate, which has been implicated in various pathological states, including cancer and fibrosis, through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α).[5] Therefore, developing inhibitors of SDH is a valid therapeutic strategy.

This compound can act as a competitive inhibitor, binding to the active site of SDH in place of succinate, thereby blocking its catalytic activity.

Representative Protocol: In Vitro SDH Inhibition Assay

This protocol outlines a colorimetric assay to determine the inhibitory potential (IC₅₀) of this compound on SDH activity, adapted from standard methodologies.

Materials:

-

Mitochondrial protein extract (as a source of SDH)

-

Phosphate buffer (pH 7.4)

-

Succinate (substrate)

-

This compound (test inhibitor)

-

DCIP (2,6-dichlorophenolindophenol) - electron acceptor

-

Phenazine methosulfate (PMS) - intermediate electron carrier

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in phosphate buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing phosphate buffer, DCIP, PMS, and the mitochondrial extract.

-

Inhibitor Incubation: Add a small volume of the serially diluted inhibitor or DMSO (for the vehicle control) to the appropriate wells. Incubate for 10-15 minutes at room temperature. Self-Validation: Including a positive control (e.g., malonate, a known SDH inhibitor) and a negative control (DMSO vehicle) is critical to validate the assay's performance.

-

Initiate Reaction: Start the reaction by adding succinate to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes). Causality: Active SDH will oxidize succinate, transferring electrons through PMS to DCIP. As DCIP is reduced, it changes from blue to colorless, causing a decrease in absorbance at 600 nm. The rate of this decrease is proportional to SDH activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Normalize the velocities to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce SDH activity by 50%.

-

Safety, Handling, and Storage

Proper safety precautions are paramount when handling any chemical reagent. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on similar structures, such as 2-(4,5-dimethoxy-2-nitrophenyl)succinic acid, should be adopted. The presence of the nitroaromatic group warrants particular caution.

-

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions for Safe Handling:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

-

Conditions for Safe Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.

-

-

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

-

Conclusion

This compound, with a molecular weight of 239.18 g/mol , is more than just a chemical compound; it is a specialized tool for researchers in the life sciences. Its value lies in its potential to act as a competitive inhibitor of succinate dehydrogenase, a key metabolic enzyme. This guide has provided a comprehensive framework for its synthesis, characterization, and application in a drug discovery context. By understanding its properties and employing rigorous, self-validating experimental protocols, researchers can effectively utilize this molecule to probe the intricate mechanisms of cellular metabolism and advance the development of novel therapeutics.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Hangzhou Zhongmei Huadong Pharmaceutical. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. CN114510009A.

- Bouillaud, F. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045.

Sources

- 1. This compound | C10H9NO6 | CID 313002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(4-Nitrophenyl)succinic Acid: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for 2-(4-Nitrophenyl)succinic acid, offering insights into its molecular framework.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2', H-6' | 8.2 | Doublet | 2H |

| H-3', H-5' | 7.5 | Doublet | 2H |

| H-2 | 4.0 | Triplet | 1H |

| H-3a, H-3b | 3.0, 2.8 | Doublet of Doublets (each) | 2H |

| -COOH | >10 | Broad Singlet | 2H |

Note: Predictions are based on computational algorithms and may vary slightly from experimental values. The solvent is assumed to be DMSO-d₆.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the 4-nitrophenyl ring are expected to appear in the downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The protons ortho to the nitro group (H-2' and H-6') are the most deshielded and are predicted to resonate around 8.2 ppm as a doublet. The protons meta to the nitro group (H-3' and H-5') are predicted to appear as a doublet around 7.5 ppm.

-

Methine Proton (H-2): The proton on the chiral center (C-2) is adjacent to the aromatic ring and a carboxylic acid group, leading to a predicted chemical shift around 4.0 ppm. It is expected to appear as a triplet due to coupling with the two diastereotopic protons on C-3.

-

Methylene Protons (H-3a, H-3b): The two protons on C-3 are diastereotopic due to the adjacent chiral center. They are expected to resonate at different chemical shifts, predicted around 3.0 and 2.8 ppm. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton (H-2).

-

Carboxylic Acid Protons: The protons of the two carboxylic acid groups are highly deshielded and are expected to appear as a broad singlet at a chemical shift greater than 10 ppm. Their signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[2][3] Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquisition: Acquire a standard 1D proton spectrum using a 400 or 500 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).

-

Analysis: Integrate the peaks and determine the multiplicities to assign the signals to the respective protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~173 |

| C-4 | ~172 |

| C-1' | ~148 |

| C-4' | ~147 |

| C-3', C-5' | ~129 |

| C-2', C-6' | ~124 |

| C-2 | ~45 |

| C-3 | ~35 |

Note: Predictions are based on computational algorithms and may vary slightly from experimental values. The solvent is assumed to be DMSO-d₆.

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: The carbons of the two carboxylic acid groups (C-1 and C-4) are expected to be the most downfield signals, appearing around 172-173 ppm.[1]

-

Aromatic Carbons: The carbon attached to the nitro group (C-4') and the carbon attached to the succinic acid moiety (C-1') are predicted to be the most deshielded aromatic carbons, resonating around 147-148 ppm. The other aromatic carbons (C-2', C-3', C-5', C-6') are expected between 124 and 129 ppm.

-

Aliphatic Carbons: The methine carbon (C-2) is predicted around 45 ppm, and the methylene carbon (C-3) is expected at approximately 35 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.[4]

-

Instrument Setup and Locking/Shimming: As per the ¹H NMR protocol.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 220 ppm) and a greater number of scans (e.g., 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Processing and Analysis: Process the data as for ¹H NMR and assign the signals based on their chemical shifts and comparison with predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and nitro functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong |

| Nitro Group | N-O asymmetric stretch | 1550-1475 | Strong |

| Nitro Group | N-O symmetric stretch | 1360-1290 | Medium |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium-Weak |

| Aromatic Ring | C-H out-of-plane bend | 900-675 | Strong |

| Aliphatic C-H | C-H stretch | 3000-2850 | Medium |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers.[5][6]

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid groups should be observed between 1760 and 1690 cm⁻¹.[5][6]

-

N-O Stretches: The presence of the nitro group will give rise to two characteristic strong absorptions: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[7]

-

Aromatic C=C and C-H Bends: Absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring's carbon-carbon stretching vibrations. Strong bands in the 900-675 cm⁻¹ region will correspond to the C-H out-of-plane bending, which can be diagnostic of the substitution pattern on the benzene ring.

-

Aliphatic C-H Stretch: Medium intensity bands between 3000-2850 cm⁻¹ will be due to the C-H stretching of the succinic acid backbone.

Experimental Protocol for FTIR Spectroscopy (Solid Sample):

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8] Press the mixture into a transparent pellet using a hydraulic press.

-

Background Spectrum: Run a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument and acquire the spectrum.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Plausible Mass Fragmentation Pattern for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 239 | [M]⁺ (Molecular Ion) |

| 222 | [M - OH]⁺ |

| 194 | [M - COOH]⁺ |

| 166 | [M - COOH - CO]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 239, corresponding to the molecular weight of the compound. For aromatic carboxylic acids, this peak is typically observable.[9][10]

-

Key Fragmentations:

-

Loss of a hydroxyl radical (-OH) from a carboxylic acid group would result in a fragment at m/z 222.

-

Loss of a carboxyl radical (-COOH) would lead to a significant peak at m/z 194.[10]

-

Subsequent loss of carbon monoxide (CO) from the [M - COOH]⁺ fragment could produce an ion at m/z 166.

-

Cleavage of the C-C bond between the succinic acid moiety and the aromatic ring would generate the nitrophenyl cation at m/z 122.

-

Further fragmentation of the aromatic portion could lead to the benzyne radical cation at m/z 76.

-

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent system, typically a mixture of water and a polar organic solvent like acetonitrile or methanol.[11][12] For negative ion mode, which is suitable for carboxylic acids, a small amount of a weak base like ammonium hydroxide may be added.[11]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. A heated inert gas aids in desolvation.

-

Mass Analysis: The resulting gas-phase ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined.

-

Data Analysis: Analyze the resulting mass spectrum to identify the deprotonated molecule [M-H]⁻ (at m/z 238) and any fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The 4-nitrophenyl group is the primary chromophore in this molecule.

Table 5: Expected UV-Vis Absorption for this compound

| Chromophore | Transition | Expected λmax (nm) |

| 4-Nitrophenyl | π → π* | ~270-280 |

Interpretation of the UV-Vis Spectrum:

-

The UV-Vis spectrum of this compound is expected to be dominated by the strong π → π* transition of the 4-nitrophenyl chromophore.[13] The presence of the nitro group and the phenyl ring creates an extended conjugated system. A strong absorption maximum (λmax) is anticipated in the range of 270-280 nm. The exact position and intensity of this peak will be solvent-dependent. The succinic acid moiety itself does not absorb significantly in the UV-Vis region above 200 nm.

Experimental Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the optimal range of 0.2-1.0 AU.

-

Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (take a baseline reading).

-

Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR chemical shift assignments.

Caption: Proposed mass fragmentation pathway under EI-MS.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 313002, this compound.

- JoVE (2025). NMR and Mass Spectroscopy of Carboxylic Acids.

- University of California, Davis (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS.

- Chem LibreTexts (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE.

- Chemistry LibreTexts (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- OpenStax (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.

- University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.

- Whitman College. GCMS Section 6.12.

- University of California, Los Angeles. Sample preparation for FT-IR.

- Drawell (2023). Sample Preparation for FTIR Analysis.

- National Institutes of Health (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.

- Health, Safety and Environment Office (2023). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.

- University of Illinois. Electrospray Ionization.

- Chemistry LibreTexts (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.

- University of Southern California. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz).

- ResearchGate (2019). UV–Vis absorption spectra of nitrophenol compounds reduction.

- Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol.

- Georgia Institute of Technology (2023). Small molecule NMR sample preparation.

- ResearchGate (2015). UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate ion.

- University of Calgary. Table of Characteristic IR Absorptions.

- Iowa State University. NMR Sample Preparation.

- Khan Academy (2014). UV-Vis spectroscopy.

- ResearchGate (2019). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4.

- Wikipedia. Electrospray ionization.

- University of Colorado Boulder. IR Chart.

- ChemAxon. NMR Predictor.

- ACS Publications (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.

- Physics LibreTexts (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.

- ResearchGate (2018). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- European Journal of Engineering and Technology Research (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- National Institutes of Health (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.

- ACD/Labs. NMR Prediction.

- NMRDB.org. Predict all NMR spectra.

- MDPI (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research.

- CASPRE. 13C NMR Predictor.

- NMRDB.org. Predict 1H proton NMR spectra.

- PROSPRE. 1H NMR Predictor.

- NMRDB.org. Predict 13C carbon NMR spectra.

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. pydio.campus.nd.edu [pydio.campus.nd.edu]